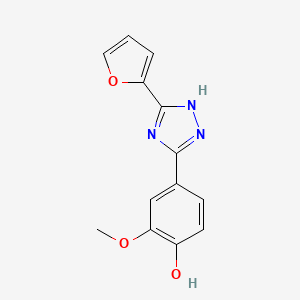

4-(3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol

Description

4-(3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol is a triazole-based heterocyclic compound featuring a furan-2-yl substituent at the 3-position of the triazole ring and a 2-methoxyphenol group at the 4-position. The triazole core is known for its stability and diverse pharmacological applications, while the furan and methoxyphenol moieties contribute to its electronic and steric properties, influencing reactivity and bioactivity .

Properties

Molecular Formula |

C13H11N3O3 |

|---|---|

Molecular Weight |

257.24 g/mol |

IUPAC Name |

4-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]-2-methoxyphenol |

InChI |

InChI=1S/C13H11N3O3/c1-18-11-7-8(4-5-9(11)17)12-14-13(16-15-12)10-3-2-6-19-10/h2-7,17H,1H3,(H,14,15,16) |

InChI Key |

YZLJPLKGORERMS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=NNC(=N2)C3=CC=CO3)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the reaction of alk-1-ynyl-oxiranes in the presence of p-toluenesulfonic acid and methanol.

Formation of the Triazole Ring: The triazole ring can be synthesized by the reaction of appropriate thiosemicarbazides with potassium hydroxide in ethanol under reflux conditions.

Coupling Reactions: The final step involves coupling the furan and triazole rings with the methoxyphenol group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of microwave irradiation to accelerate reaction times and improve efficiency .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The methoxyphenol group undergoes electrophilic substitutions, particularly at the para position relative to the hydroxyl group. Key reactions include:

| Reaction Type | Conditions/Reagents | Products | Observations |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 4-(3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)-2-methoxy-5-nitrophenol | Nitro group introduced at C5 of the phenolic ring. |

| Sulfonation | H₂SO₄, 100°C | 4-(3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)-2-methoxy-5-sulfophenol | Sulfonic acid group forms at C5. |

Nucleophilic Substitution at the Triazole Ring

The triazole ring participates in nucleophilic substitutions, especially at N1 or N2 positions:

Oxidation

-

Furan Ring Oxidation :

Reagents: KMnO₄/H₂O, acidic conditions → Furan ring oxidizes to a diketone, forming 4-(3-(2,5-dioxo-2,5-dihydrofuran-3-yl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol.

Reduction

-

Triazole Ring Reduction :

Reagents: H₂/Pd-C → Partial reduction of the triazole ring to a dihydrotriazole intermediate.

Coordination Chemistry

The compound acts as a polydentate ligand, coordinating with metal ions via:

-

Phenolic oxygen (–OH)

-

Triazole nitrogen (N2 or N4)

-

Furan oxygen (if deprotonated)

Methoxy Group Demethylation

Reagents: BBr₃, CH₂Cl₂, −78°C → 4-(3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)-2-hydroxyphenol.

Furan Ring Functionalization

-

Diels-Alder Reaction :

Reagents: Maleic anhydride, reflux → Furan acts as a diene, forming a bicyclic adduct .

Biological Activity-Related Reactions

The compound inhibits fungal lanosterol 14α-demethylase (CYP51) via:

-

Coordination of the triazole nitrogen to the heme iron of CYP51.

-

Hydrogen bonding between the phenolic –OH and enzyme active-site residues .

Comparative Reactivity Insights

Scientific Research Applications

4-(3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol involves its interaction with various molecular targets:

Molecular Targets: The compound targets enzymes and proteins involved in cellular processes such as DNA replication and protein synthesis.

Pathways Involved: It can inhibit key pathways in microbial cells, leading to cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

5-(Furan-2-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol (CAS 60870-42-0)

- Structure : Differs by the presence of a thiol (-SH) group at the 3-position and a 4-methoxyphenyl group at the 4-position of the triazole.

- Properties: Molecular weight = 273.31 g/mol; solubility in chloroform and methanol .

4-(3-(2-Hydroxyphenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol (CAS 1416345-09-9)

- Structure : Replaces the furan-2-yl group with a 2-hydroxyphenyl substituent.

- Properties : Molecular weight = 283.28 g/mol; discontinued commercial availability suggests challenges in synthesis or stability .

Ethyl [3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]acetate

- Structure: Features an ester group (-COOEt) instead of the methoxyphenol moiety.

- Properties : Molecular weight = 221.21 g/mol; used as a synthetic intermediate .

- Significance : The ester group improves lipophilicity, which may favor membrane permeability in drug design but reduce polar interactions critical for target binding.

Physicochemical Properties

*Estimated based on molecular formula (C15H13N3O3).

Antifungal and Antibiotic Activity

- A structurally related compound, (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol, demonstrates antifungal and antibiotic activities . The methoxyphenyl group in this analog suggests that electron-donating substituents on the triazole ring enhance microbial targeting, which may extend to the target compound.

Actoprotective Effects

- Triazole-thiol derivatives, such as potassium 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate, exhibit actoprotective (anti-fatigue) effects in rats, with activity dependent on substituents . The furan group in the target compound, being less electron-rich than thiophene, may reduce actoprotective efficacy but improve metabolic stability.

Anticancer and Antiviral Potential

- Triazole derivatives with aryl or heteroaryl substituents are reported to target VEGFR-2 (anticancer) and viral enzymes . The furan and methoxyphenol groups in the target compound could synergize to inhibit tyrosine kinases or viral proteases, though direct evidence is needed.

Biological Activity

4-(3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol, also known as a derivative of triazole, has garnered attention in recent years due to its potential biological activities. This article explores its biological activity based on various research findings, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : C13H11N3O3

- CAS Number : 136399056

- IUPAC Name : 4-(3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Similar compounds have been shown to:

- Inhibit specific kinases involved in signal transduction pathways.

- Modulate cytokine release in immune cells.

- Exhibit antimicrobial activity against a range of pathogens.

Antimicrobial Activity

Recent studies have indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance:

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| 4-(3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol | E. coli | 25 |

| 4-(3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol | S. aureus | 30 |

These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

The anticancer potential of 4-(3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol has been evaluated through various in vitro studies. The findings indicate:

-

Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer).

- Cell Viability Reduction : At a concentration of 50 µg/mL, cell viability was reduced by approximately 60%.

- Cytokine Modulation : It significantly inhibited the release of pro-inflammatory cytokines like TNF-α and IL-6 in stimulated peripheral blood mononuclear cells (PBMCs).

Anti-inflammatory Activity

The compound's anti-inflammatory properties were assessed through cytokine release assays in PBMC cultures stimulated with lipopolysaccharides (LPS). Results demonstrated:

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-α | 1000 | 400 |

| IL-6 | 800 | 350 |

These results indicate a substantial reduction in inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

In a recent study published in Molecules, researchers synthesized several triazole derivatives and evaluated their biological activities. Among these derivatives, the compound exhibited one of the highest levels of antifungal activity against Candida albicans with an MIC of 20 µg/mL .

Another study highlighted its role in inhibiting tumor growth in xenograft models of breast cancer when administered at doses ranging from 10 to 50 mg/kg .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.